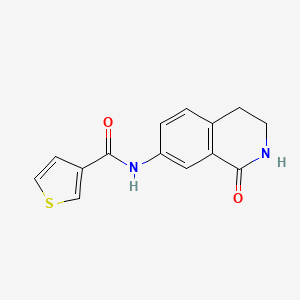

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-13(10-4-6-19-8-10)16-11-2-1-9-3-5-15-14(18)12(9)7-11/h1-2,4,6-8H,3,5H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYSGQZVGHADSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide typically involves the reaction of homophthalic anhydride with imines, allowing for the closure of the isoquinoline ring in one step. This method also introduces desired pharmacophore groups at specific positions, making it a versatile approach for synthesizing various derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the ring closure and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale solution-phase parallel synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound by optimizing reaction conditions and using automated systems to handle multiple reactions simultaneously .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different isoquinoline derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The tetrahydroisoquinolinone scaffold distinguishes this compound from closely related dihydroquinoline derivatives, such as N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides described in J. Med. Chem. (2007) . Key differences include:

- Ring Saturation: The tetrahydroisoquinolinone system introduces a fully saturated six-membered ring fused to an aromatic benzene, enhancing conformational rigidity compared to the partially unsaturated dihydroquinoline core.

- Substituent Positioning: The ketone group at position 1 in the tetrahydroisoquinolinone may influence hydrogen-bond acceptor capacity, whereas dihydroquinoline analogs position the ketone at C3.

Table 1: Core Heterocycle Comparison

Carboxamide Substituent Variations

The thiophene-3-carboxamide group in the target compound contrasts with aryl-carboxamide substituents (e.g., phenyl, naphthyl) in analogs. Key distinctions:

- Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism (e.g., sulfoxidation), which may reduce half-life compared to phenyl groups .

Table 2: Carboxamide Substituent Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.